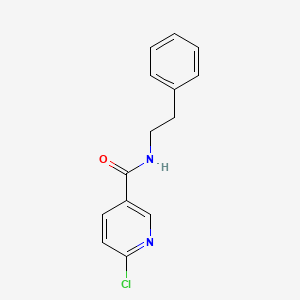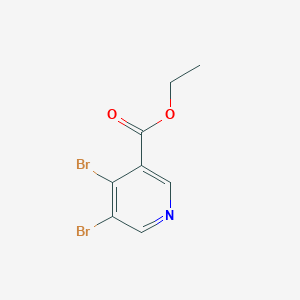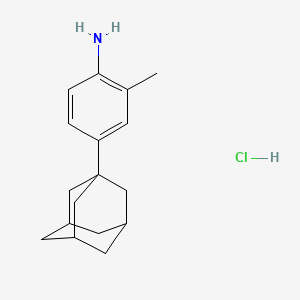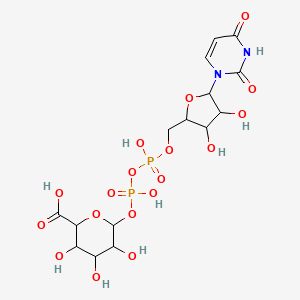
uridine diphosphate glucuronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a sugar donor involved in the synthesis of complex carbohydrates and is essential for various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uridine diphosphate glucuronic acid involves enzymatic reactions. One common method involves the use of UDP-xylose synthase from Arabidopsis thaliana, nicotinamide adenine dinucleotide (NAD+), and UDP-glucuronic acid (UDP-GlcUA) in an aqueous phosphate buffer at pH 8.0 . The reaction is carried out at 25°C for 4 hours and terminated by adding phenol/chloroform/isoamyl alcohol, followed by vigorous shaking and centrifugation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic synthesis using recombinant proteins. The reaction conditions are optimized for high yield and purity, and the products are purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
uridine diphosphate glucuronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form simpler sugar molecules.
Substitution: The hydroxyl groups can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions include various sugar derivatives and complex carbohydrates that are essential for biological processes .
Applications De Recherche Scientifique
uridine diphosphate glucuronic acid has numerous scientific research applications, including:
Chemistry: Used as a sugar donor in the synthesis of glycoproteins and polysaccharides.
Biology: Plays a crucial role in the biosynthesis of complex carbohydrates in plants, vertebrates, and fungi.
Medicine: Investigated for its potential therapeutic applications in treating various diseases related to carbohydrate metabolism.
Industry: Used in the production of bio-based materials and as a precursor for various biochemical compounds.
Mécanisme D'action
The compound exerts its effects by acting as a sugar donor in the biosynthesis of glycoproteins and polysaccharides. It interacts with various enzymes and molecular targets involved in carbohydrate metabolism, facilitating the transfer of sugar moieties to acceptor molecules. This process is essential for the formation of complex carbohydrates that play crucial roles in cellular functions and structural integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
UDP-glucose: Another sugar donor involved in the biosynthesis of glycoproteins and polysaccharides.
UDP-galactose: Similar in structure and function, involved in the synthesis of galactose-containing polysaccharides.
UDP-glucuronic acid: Involved in the biosynthesis of glucuronic acid-containing polysaccharides.
Uniqueness
uridine diphosphate glucuronic acid is unique due to its specific role in the biosynthesis of xylose-containing polysaccharides. Its structure allows it to interact with specific enzymes and molecular targets, making it essential for the formation of certain complex carbohydrates that are not synthesized by other sugar donors .
Propriétés
Formule moléculaire |
C15H22N2O18P2 |
|---|---|
Poids moléculaire |
580.28 g/mol |
Nom IUPAC |
6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26) |
Clé InChI |
HDYANYHVCAPMJV-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[5,1-B]thiazole-7-carbonitrile](/img/structure/B8779267.png)
![2-[2-(Methylamino)ethyl]aniline](/img/structure/B8779271.png)
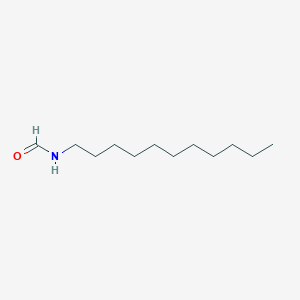
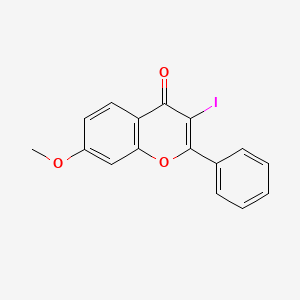
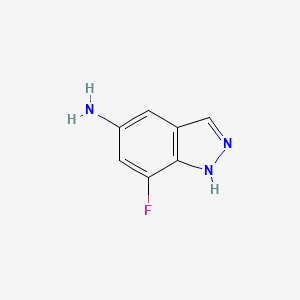
![Benzoic acid, 2-[(3-methoxyphenyl)thio]-](/img/structure/B8779298.png)
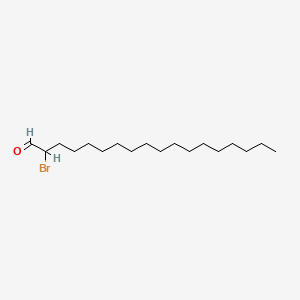
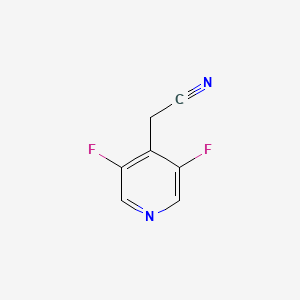
![6-(2,6-Dichlorophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B8779311.png)
